Resorcinol, 5-methyl-2,4,6-tribromo-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3163-24-4 |
|---|---|
Molecular Formula |
C7H5Br3O2 |
Molecular Weight |
360.82 g/mol |
IUPAC Name |
2,4,6-tribromo-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H5Br3O2/c1-2-3(8)6(11)5(10)7(12)4(2)9/h11-12H,1H3 |
InChI Key |
LGNJOSCBEAIVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2,4,6 Tribromoresorcinol
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) for Deeper Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the parent ion of the compound of interest is isolated and then subjected to collision-induced dissociation. The resulting fragment ions are then mass-analyzed, providing detailed structural information.
For 5-methyl-2,4,6-tribromoresorcinol, it would be expected that the fragmentation would involve the loss of the methyl group, bromine atoms, and potentially cleavage of the aromatic ring. However, no specific MS/MS fragmentation data for 5-methyl-2,4,6-tribromoresorcinol could be retrieved from scientific databases. A search for the mass spectrum of the closely related compound, 2,4,6-tribromoresorcinol, also did not yield specific fragmentation patterns, though the general fragmentation of resorcinol (B1680541) itself has been studied. researchgate.net The typical fragmentation of aromatic compounds involves characteristic losses that help in identifying the structure. nih.govwikipedia.orgresearchgate.net
X-ray Crystallography for Solid-State Structural Analysis
A search of the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, did not yield an entry for 5-methyl-2,4,6-tribromoresorcinol. cam.ac.ukcam.ac.uk However, a crystal structure for the related compound, 2,4,6-tribromoresorcinol, is available (CCDC Number: 234873). nih.gov Analysis of this structure would provide insights into the molecular geometry and intermolecular interactions of the non-methylated analog.
Determination of Molecular Conformation, Bond Lengths, and Bond Angles
Had the crystal structure of 5-methyl-2,4,6-tribromoresorcinol been available, this section would have presented a detailed analysis of its molecular structure. This would include a data table of key bond lengths (e.g., C-C, C-O, C-Br, C-H) and bond angles (e.g., C-C-C, C-C-O, C-C-Br). The planarity of the benzene (B151609) ring and the orientation of the hydroxyl and methyl groups relative to the ring would also be discussed.
Elucidation of Crystal Packing Arrangements and Intermolecular Interactions
This subsection would have focused on the supramolecular assembly of 5-methyl-2,4,6-tribromoresorcinol in the solid state. An analysis of the crystal packing would reveal the presence of any intermolecular interactions, such as hydrogen bonding (O-H···O), halogen bonding (Br···Br or Br···O), and van der Waals forces. These interactions are crucial in determining the physical properties of the crystal, such as its melting point and solubility.
Advanced Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are used to study chiral molecules. As 5-methyl-2,4,6-tribromoresorcinol is an achiral molecule, these techniques are not applicable to the parent compound itself. If chiral derivatives of 5-methyl-2,4,6-tribromoresorcinol were to be synthesized, for instance, by introducing a chiral substituent, then chiroptical spectroscopy could be employed to determine their absolute configuration and study their conformational preferences in solution. No such studies on chiral derivatives of this specific compound were found in the literature.
Chemical Reactivity and Transformation Mechanisms of 5 Methyl 2,4,6 Tribromoresorcinol
Investigations into Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. libretexts.org The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the ring. researchgate.net
The aromatic ring of 5-methyl-2,4,6-tribromoresorcinol is highly substituted, which significantly impacts its reactivity towards further electrophilic attack. The two hydroxyl groups and the methyl group are all activating, ortho-, para-directing substituents. openstax.org In a typical scenario, these groups would enhance the electron density of the ring and direct incoming electrophiles to the positions ortho and para relative to them.
However, in 5-methyl-2,4,6-tribromoresorcinol, all of these activated positions (C2, C4, and C6) are already occupied by bromine atoms. The sole remaining unsubstituted position is C3, which is meta to all three activating groups. Furthermore, the three bromine atoms act as deactivating groups through their inductive electron-withdrawing effect, and their considerable size introduces significant steric hindrance.
Consequently, the aromatic nucleus of 5-methyl-2,4,6-tribromoresorcinol is severely deactivated towards further electrophilic aromatic substitution. Any potential electrophilic attack would be energetically unfavorable due to:
Electronic Deactivation : The inductive effect of three bromine atoms counteracts the activating effect of the hydroxyl and methyl groups.
Steric Hindrance : The bulky bromine atoms physically block access to the ring.
Lack of Activated Positions : The only available carbon atom is not electronically favored for substitution.
Therefore, the residual aromatic reactivity is exceptionally low, and forcing conditions would likely lead to degradation or rearrangement rather than predictable substitution. For instance, further bromination of highly brominated phenols can result in the formation of dienones. researchgate.net
Nucleophilic Displacement and Debromination Reactions
The carbon-bromine bonds on the aromatic ring are potential sites for nucleophilic attack and reduction.
Reductive debromination, the replacement of a bromine atom with a hydrogen atom, is a common transformation for aryl bromides. Various mechanisms can be operative, often depending on the reagents and conditions employed.
Metal-Mediated Reduction : Zerovalent metals like iron and zinc can act as reductants. The mechanism can involve either a one- or two-electron transfer process. nih.gov A two-electron transfer would proceed via an organometallic intermediate, while a one-electron transfer would generate a radical anion that subsequently loses a bromide ion to form an aryl radical. This radical then abstracts a hydrogen atom from the solvent or another proton source. Studies using vicinal dibromide stereoisomers as mechanistic probes suggest that reduction by metals may involve two single-electron transfers in rapid succession. nih.govnih.gov
Photoredox Catalysis : Visible-light-mediated photoredox catalysis offers a mild method for the hydrodebromination of aryl bromides. nih.gov These systems typically use a photocatalyst (e.g., an iridium complex) that, upon excitation, can reduce the aryl bromide by single-electron transfer (SET) to form a radical anion. nih.govnih.gov This radical anion then fragments, cleaving the C-Br bond. A hydrogen atom donor in the reaction mixture subsequently quenches the resulting aryl radical. nih.gov
Below is a table summarizing key features of different reductive debromination mechanisms.
| Mechanism Type | Key Reagents | Intermediate Species | Electron Transfer | Key Features |
| Metal-Mediated | Fe(0), Zn(0) | Radical anion, Aryl radical, Organometallic | One- or two-electron | Can be surface-mediated; mechanism depends on metal. nih.gov |
| Photoredox Catalysis | Photocatalyst (e.g., Ir, Ru complexes), H-atom donor, Light | Excited photocatalyst, Radical anion, Aryl radical | Single-electron transfer | Proceeds under mild, ambient temperature conditions. nih.govnih.gov |
| Hydride Transfer | Metal hydrides (e.g., NaBH₄) with catalyst | Aryl-metal species | Two-electron | Often requires a transition metal catalyst (e.g., Pd, Ni). |
This table is based on general mechanisms for aryl bromides and may be applicable to 5-methyl-2,4,6-tribromoresorcinol.
Direct nucleophilic aromatic substitution (SNAr) on 5-methyl-2,4,6-tribromoresorcinol is highly unlikely. The SNAr mechanism requires the presence of strong electron-withdrawing groups (typically nitro groups) to stabilize the negatively charged Meisenheimer complex intermediate. The resorcinol (B1680541) ring is inherently electron-rich, making it a poor substrate for this reaction pathway.
A more viable approach for the functionalization of the C-Br bonds is through transition-metal-catalyzed cross-coupling reactions. Aryl bromides are excellent substrates for a wide range of such reactions, including:
Suzuki Coupling : Reaction with an organoboron reagent in the presence of a palladium catalyst to form a new C-C bond.
Heck Coupling : Palladium-catalyzed reaction with an alkene.
Buchwald-Hartwig Amination : Palladium-catalyzed formation of a C-N bond with an amine.
Sonogashira Coupling : Palladium- and copper-catalyzed reaction with a terminal alkyne.
These reactions proceed via a catalytic cycle involving oxidative addition of the aryl bromide to the metal center, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst.
Oxidative and Reductive Chemistry of the Phenolic Hydroxyl Groups
Phenolic hydroxyl groups exhibit characteristic redox chemistry.
Oxidation : Phenols are susceptible to oxidation, often more so than typical alcohols. libretexts.orglibretexts.org The oxidation of phenols can proceed via a one-electron transfer to form a phenoxyl radical. acs.org In the case of 5-methyl-2,4,6-tribromoresorcinol, such a radical would be stabilized by resonance. These radicals can then couple to form dimeric products like hydroxylated polybrominated biphenyls (OH-PBBs) or diphenyl ethers (OH-PBDEs). nih.govacs.org Stronger oxidizing agents, such as sodium dichromate or Fremy's salt, can oxidize phenols to quinones. openstax.orglibretexts.org Given the resorcinol structure, oxidation of 5-methyl-2,4,6-tribromoresorcinol could potentially lead to the formation of complex quinone-like or polymeric structures. The oxidation process is often pH-dependent, with phenolate anions being more easily oxidized. acs.org
Reduction : The phenolic hydroxyl group itself is generally resistant to reduction. Chemical reactions termed "reduction" of substituted phenols often involve the removal of other substituents, particularly halogens. For example, the anaerobic biodegradation of bromophenols can proceed via reductive dehalogenation, where the bromine atom is removed and replaced by hydrogen, yielding the corresponding phenol (B47542) as an intermediate before further degradation. nih.gov
Reactions Involving the Methyl Substituent at C5 (e.g., benzylic functionalization)
The methyl group at the C5 position is a benzylic carbon, meaning it is directly attached to the aromatic ring. This position exhibits enhanced reactivity, particularly in radical reactions, because the resulting benzylic radical is stabilized by resonance with the aromatic π-system. libretexts.orgchemistrysteps.com
Benzylic Halogenation : The most common reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chadsprep.com The reaction proceeds via a free-radical chain mechanism. A bromine radical abstracts a benzylic hydrogen from the methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source (Br₂ generated in low concentrations from NBS) to form the benzyl bromide product and propagate the chain. chemistrysteps.comchadsprep.com This provides a pathway to 5-(bromomethyl)-2,4,6-tribromoresorcinol, a versatile intermediate for further synthesis.
Benzylic Oxidation : The benzylic position can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org This side-chain oxidation converts the methyl group into a carboxylic acid, provided there is at least one benzylic hydrogen present. libretexts.org This reaction would transform 5-methyl-2,4,6-tribromoresorcinol into 2,4,6-tribromo-3,5-dihydroxybenzoic acid. The mechanism is complex but is understood to involve intermediates stabilized by the aromatic ring. libretexts.org
Derivatization Chemistry for Chemical Property Modulation and Further Synthetic Transformations of 5-Methyl-2,4,6-tribromoresorcinol
The phenolic hydroxyl groups of 5-methyl-2,4,6-tribromoresorcinol are key functional moieties that allow for a variety of derivatization reactions. These transformations are crucial for modulating the compound's chemical properties, such as solubility, lipophilicity, and thermal stability, as well as for providing intermediates for further synthetic applications. The reactivity of these hydroxyl groups is influenced by the electronic effects of the substituents on the aromatic ring. The three electron-withdrawing bromine atoms increase the acidity of the phenolic protons, while the electron-donating methyl group has a lesser counteracting effect.
Etherification and Esterification of Phenolic Hydroxyl Groups
The conversion of the phenolic hydroxyl groups into ethers and esters represents a fundamental strategy for chemical modification. These reactions replace the active hydrogen of the hydroxyl group, thereby altering the molecule's polarity and hydrogen-bonding capabilities.
Etherification:
The Williamson ether synthesis is a widely employed method for the preparation of ethers from alcohols or phenols. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the case of 5-methyl-2,4,6-tribromoresorcinol, the first step involves deprotonation of one or both phenolic hydroxyl groups by a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide(s). jk-sci.com The resulting phenoxide anion is a potent nucleophile that can then react with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether derivative.
The general reaction can be depicted as follows:
Step 1 (Deprotonation): Br3(CH3)C6(OH)2 + Base → [Br3(CH3)C6(O)-(OH)] or [Br3(CH3)C6(O-)2]
Step 2 (Nucleophilic Attack): [Br3(CH3)C6(O-)(OH)] + R-X → Br3(CH3)C6(OR)(OH) + X-
The choice of base and reaction conditions is critical to control the degree of etherification (mono- vs. di-etherification). The use of aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can facilitate the SN2 reaction. jk-sci.com It is important to note that sterically hindered alkyl halides may lead to competing elimination reactions. jk-sci.comlibretexts.org
Esterification:
Esterification of 5-methyl-2,4,6-tribromoresorcinol can be achieved through several methods, most commonly by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. masterorganicchemistry.com The reaction is an equilibrium process, and the removal of water is often necessary to drive it towards the formation of the ester. masterorganicchemistry.com
A more efficient method for esterifying phenols is the Schotten-Baumann reaction, which utilizes an acid chloride or anhydride in the presence of a base (e.g., pyridine or aqueous sodium hydroxide). wikipedia.org This method is generally faster and not reversible.
The reaction with an acid chloride can be represented as:
Br3(CH3)C6(OH)2 + 2 R-COCl → Br3(CH3)C6(O-COR)2 + 2 HCl
The resulting esters exhibit altered physical and chemical properties compared to the parent compound. For instance, the conversion of the polar hydroxyl groups to less polar ester groups generally increases the compound's solubility in nonpolar organic solvents.
Table 1: Hypothetical Derivatization Reactions of 5-Methyl-2,4,6-tribromoresorcinol This table is based on general principles of organic reactivity, as specific experimental data for this compound is limited.
| Reaction Type | Reactant | Reagents and Conditions | Expected Product |
|---|---|---|---|
| Etherification (Williamson) | Methyl Iodide (CH3I) | NaH, DMF | 5-Methyl-2,4,6-tribromo-1,3-dimethoxybenzene |
| Etherification (Williamson) | Ethyl Bromide (C2H5Br) | K2CO3, Acetone | 1,3-Diethoxy-5-methyl-2,4,6-tribromobenzene |
| Esterification | Acetic Anhydride ((CH3CO)2O) | Pyridine | 5-Methyl-2,4,6-tribromobenzene-1,3-diyl diacetate |
| Esterification | Benzoyl Chloride (C6H5COCl) | Aqueous NaOH | 5-Methyl-2,4,6-tribromobenzene-1,3-diyl dibenzoate |
Theoretical and Computational Investigations on 5 Methyl 2,4,6 Tribromoresorcinol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular geometries, energies, and the distribution of electrons. These methods solve approximations of the Schrödinger equation to describe the electronic behavior within a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A typical DFT study of 5-Methyl-2,4,6-tribromoresorcinol would begin with a geometry optimization to find the lowest energy arrangement of its atoms, known as the ground state geometry. This process would yield precise bond lengths, bond angles, and dihedral angles.
The energetics of the molecule, including its total energy and heat of formation, would also be calculated. These values are essential for determining the molecule's thermodynamic stability. Furthermore, DFT allows for a detailed analysis of the electronic distribution, often visualized through electron density maps. These maps would reveal how the electronegative bromine and oxygen atoms influence the electron density across the aromatic ring and the methyl group.
A hypothetical data table for the optimized geometry of 5-Methyl-2,4,6-tribromoresorcinol would resemble the following:
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-O | ~1.36 |
| O-H | ~0.96 |
| C-Br | ~1.89 |
| C-C (methyl) | ~1.51 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | ~120 |
| C-C-O | ~120 |
| C-O-H | ~109 |
| C-C-Br | ~120 |
Note: The values in this table are illustrative and represent typical ranges for similar chemical bonds.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.
An FMO analysis of 5-Methyl-2,4,6-tribromoresorcinol would calculate the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO across the molecule would also be visualized to predict the sites most susceptible to electrophilic and nucleophilic attack.
A representative data table from an FMO analysis would include:
| Molecular Orbital | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Note: Specific energy values would be determined through quantum chemical calculations.
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).
For 5-Methyl-2,4,6-tribromoresorcinol, an ESP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and, to a lesser extent, the bromine atoms, due to their high electronegativity. The hydrogen atoms of the hydroxyl groups would be expected to show positive potential. This analysis is valuable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule might interact with other molecules or biological targets. A charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) population analysis, would provide quantitative values for the partial atomic charges on each atom, complementing the qualitative picture from the ESP map.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their movements and interactions with other molecules. An MD simulation of 5-Methyl-2,4,6-tribromoresorcinol would typically place the molecule in a simulation box with a solvent, such as water, to mimic its behavior in solution.
The simulation would track the positions and velocities of all atoms over a set period, providing insights into the molecule's conformational flexibility. For 5-Methyl-2,4,6-tribromoresorcinol, this would include the rotation of the hydroxyl groups and the methyl group. Furthermore, MD simulations are invaluable for studying intermolecular interactions. By analyzing the simulation trajectory, one could identify and quantify hydrogen bonds between the resorcinol (B1680541) derivative and solvent molecules, as well as other non-covalent interactions.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry can also be used to explore the potential chemical reactions of 5-Methyl-2,4,6-tribromoresorcinol. This involves mapping out the energy landscape of a reaction, from reactants to products, through any intermediate steps.
For any proposed chemical transformation of 5-Methyl-2,4,6-tribromoresorcinol, such as further electrophilic substitution or reactions involving the hydroxyl groups, computational methods can be used to locate the transition state. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
A transition state analysis involves optimizing the geometry of the transition state structure and calculating its energy. This allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, it is possible to predict which reaction is most likely to occur. These theoretical predictions can then guide experimental work aimed at synthesizing new derivatives of 5-Methyl-2,4,6-tribromoresorcinol.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity and Stability Profiles
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This approach is particularly valuable for predicting the behavior of compounds where experimental data is scarce, costly to acquire, or when screening large numbers of molecules. cadaster.euresearchgate.net For 5-methyl-2,4,6-tribromoresorcinol, QSPR models can offer significant insights into its chemical reactivity and stability, which are crucial for understanding its environmental fate, potential transformations, and interactions.
The core of QSPR modeling lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For halogenated aromatic compounds like 5-methyl-2,4,6-tribromoresorcinol, quantum-chemical descriptors derived from methods like Density Functional Theory (DFT) are often employed to capture the electronic effects of the bromine and hydroxyl substituents on the aromatic ring. nih.govnih.gov
Studies on related brominated compounds, such as brominated flame retardants (BFRs) and polybrominated diphenyl ethers (PBDEs), have successfully used QSPR to predict various properties. cadaster.eunih.gov These models often establish linear or non-linear relationships between descriptors and properties like partition coefficients, vapor pressure, and degradation rates. cadaster.eu For instance, machine learning-based QSPR models have been shown to outperform traditional multiple linear regression models in predicting the reaction rate constants of reactive bromine species with organic compounds. nih.gov In these models, descriptors related to the highest occupied molecular orbital (HOMO) energy and the HOMO-LUMO energy gap were identified as critical features influencing reactivity. nih.gov
The development of a robust QSPR model for 5-methyl-2,4,6-tribromoresorcinol would involve a multi-step process:
Dataset Curation: Assembling a training set of structurally similar brominated phenols with experimentally determined reactivity (e.g., rate constants for specific reactions) and stability (e.g., half-lives) data.
Descriptor Calculation: Computing a wide range of molecular descriptors for all compounds in the dataset.
Model Development: Utilizing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), to build a predictive model. researchgate.netnih.gov
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation techniques to ensure its reliability and generalizability. acs.orgplos.org
Once validated, such a model could predict the reactivity of 5-methyl-2,4,6-tribromoresorcinol towards various chemical species and its stability under different environmental conditions, thereby filling critical data gaps without the need for extensive experimental testing. cadaster.eu
Table 1: Common Molecular Descriptors in QSPR Models for Brominated Aromatic Compounds
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Quantum-Chemical | EHOMO (Energy of Highest Occupied Molecular Orbital) | Susceptibility to electrophilic attack |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Susceptibility to nucleophilic attack | |
| HOMO-LUMO Energy Gap | Chemical stability and reactivity | |
| Molecular Electrostatic Potential (Vmax, Vmin) | Regions of positive and negative charge, interaction sites | |
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Number of Bromine Atoms (nBr) | Degree of halogenation | |
| Topological | Wiener Index | Molecular branching and compactness |
| Kier & Hall Connectivity Indices | Atom connectivity and molecular topology | |
| Geometrical | Molecular Volume (Vmc) | Three-dimensional size of the molecule |
Prediction of Spectroscopic Properties from Computational Models for Enhanced Characterization
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a valuable complement to experimental characterization. For 5-methyl-2,4,6-tribromoresorcinol, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the interpretation of experimental data, confirm structural assignments, and provide insights into the molecule's electronic structure.
NMR Spectroscopy: Theoretical calculations, typically using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts of 5-methyl-2,4,6-tribromoresorcinol. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as tetramethylsilane (TMS), to yield the chemical shifts. The predicted shifts can help assign the signals in an experimental spectrum, especially for a highly substituted aromatic ring where the signals may be complex.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methyl-2,4,6-tribromoresorcinol
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1-OH | 5.5 - 6.5 | - |
| C2 | - | 100 - 110 |
| C3-OH | 5.5 - 6.5 | - |
| C4 | - | 105 - 115 |
| C5 | - | 130 - 140 |
| C5-CH₃ | 2.2 - 2.5 | 20 - 25 |
Note: These are illustrative values. Actual predicted shifts would require specific computational calculations.
Table 3: Hypothetical Predicted IR Vibrational Frequencies for 5-Methyl-2,4,6-tribromoresorcinol
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3500 - 3600 | Hydroxyl group vibration |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H bond vibration |
| C-H Stretch (Methyl) | 2850 - 2950 | Methyl group C-H bond vibration |
| C=C Stretch | 1450 - 1600 | Aromatic ring vibration |
| C-O Stretch | 1200 - 1300 | Phenolic C-O bond vibration |
Note: These are illustrative values. Frequencies are typically scaled to correct for theoretical approximations.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. This calculation provides information about the electronic transitions between molecular orbitals. For an aromatic compound like 5-methyl-2,4,6-tribromoresorcinol, the predicted spectrum would show absorption maxima (λmax) corresponding to π → π* transitions. Experimental UV-Vis spectra of resorcinol show strong absorption bands in the UV range. researchgate.netresearchgate.net Computational predictions for the tribrominated and methylated derivative would show how these substituents shift the absorption wavelengths (a bathochromic or hypsochromic shift), providing insight into their electronic effects. This information is crucial for applications involving the molecule's interaction with light.
Table 4: Hypothetical Predicted UV-Vis Absorption Maxima for 5-Methyl-2,4,6-tribromoresorcinol
| Transition | Predicted λmax (nm) | Oscillator Strength |
|---|---|---|
| S₀ → S₁ | 280 - 295 | High |
Note: These are illustrative values based on typical π → π transitions in substituted phenols.*
Supramolecular Chemistry and Advanced Self Assembly Principles Involving 5 Methyl 2,4,6 Tribromoresorcinol
Self-Assembly of the Compound in Crystalline and Amorphous States
Currently, there are no specific studies detailing the self-assembly of 5-methyl-2,4,6-tribromoresorcinol in either its crystalline or amorphous forms. Research in this area would need to investigate how individual molecules of this compound arrange themselves into larger, ordered structures. This would involve techniques such as X-ray crystallography to determine the precise three-dimensional arrangement of atoms in a single crystal. Understanding the crystal packing would be the first step in elucidating its supramolecular architecture.
Host-Guest Chemistry and Complexation Studies with Macrocyclic or Cage Molecules
There is no available research on the host-guest chemistry of 5-methyl-2,4,6-tribromoresorcinol. Such studies would explore its ability to be encapsulated by or to encapsulate other molecules. Investigations with common macrocyclic hosts like cyclodextrins or cucurbiturils could reveal its potential for forming inclusion complexes. These studies are vital for applications in areas such as drug delivery and sensing, but for this specific compound, the data is currently absent.
Formation of Co-crystals and Inclusion Compounds for Modulation of Solid-State Properties
The formation of co-crystals, which are crystalline structures containing two or more different molecular components, is a common strategy to modify the physicochemical properties of a substance. For 5-methyl-2,4,6-tribromoresorcinol, co-crystallization with other molecules could potentially alter its solubility, stability, and other solid-state characteristics. However, there are no published reports on the successful formation of co-crystals or inclusion compounds involving this specific resorcinol (B1680541) derivative. Experimental screening with various co-formers would be necessary to explore this aspect of its chemistry.
Applications in Advanced Organic Synthesis and Materials Science Academic Focus on Chemical Principles
Role as a Synthetic Building Block for Complex Organic Molecules
The structure of Resorcinol (B1680541), 5-methyl-2,4,6-tribromo-, characterized by a methylated resorcinol core heavily substituted with bromine atoms, offers multiple reactive sites. This polyhalogenated phenol (B47542) is a potentially valuable precursor in sophisticated organic synthesis, where the strategic manipulation of its functional groups can lead to diverse and complex molecular frameworks.
While specific documented examples of Resorcinol, 5-methyl-2,4,6-tribromo- in multi-step organic transformations are not extensively reported in publicly available literature, its chemical nature allows for considerable speculation on its potential applications. The three bromine atoms can be selectively addressed through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to divergent synthesis, a strategy where a common intermediate is used to generate a library of structurally related compounds.
The differential reactivity of the bromine atoms, potentially influenced by the electronic effects of the hydroxyl and methyl groups, could allow for sequential and site-selective functionalization. Furthermore, the phenolic hydroxyl groups can be transformed into ethers, esters, or triflates, providing another layer of synthetic handles for elaboration into more complex structures. The interplay between the hydroxyl and bromine functionalities could also be exploited in intramolecular cyclization reactions to form heterocyclic systems.
The resorcinol scaffold is a common motif in a variety of natural products with interesting biological activities. Although there is a lack of direct evidence in the literature for the use of Resorcinol, 5-methyl-2,4,6-tribromo- in the synthesis of biologically relevant scaffolds, its structure suggests a potential role as a precursor to analogues of these natural products. For instance, many polyketide-derived natural products feature resorcinol or modified resorcinol cores. The bromine atoms on the title compound could serve as latent functionalities for the introduction of side chains or for the construction of fused ring systems, mimicking the complexity of natural products.
The synthesis of novel analogues of bioactive molecules is a cornerstone of medicinal chemistry. The ability to systematically modify the structure of a lead compound can lead to improved potency, selectivity, and pharmacokinetic properties. The tribrominated nature of this resorcinol derivative provides a platform for such systematic exploration through the sequential replacement of the bromine atoms with various substituents.
Chemical Principles in the Design and Synthesis of Functional Materials
The high bromine content and the phenolic nature of Resorcinol, 5-methyl-2,4,6-tribromo- make it an intriguing candidate for the development of functional materials, particularly those requiring flame retardancy or specific electronic properties.
Brominated compounds are widely used as flame retardants. Resorcinol, 5-methyl-2,4,6-tribromo- could potentially be chemically incorporated into polymer backbones to create materials with inherent flame-retardant properties. The two hydroxyl groups can act as nucleophiles in condensation polymerizations with suitable comonomers, such as diacids or diepoxides. This covalent incorporation would prevent the leaching of the flame-retardant additive, a common issue with physically blended additives. The high bromine content of the molecule would be expected to impart excellent flame retardancy to the resulting polymer.
Table 1: Potential Polymer Systems for Chemical Incorporation of Resorcinol, 5-methyl-2,4,6-tribromo-
| Polymer Type | Comonomer Examples | Potential Linkage |
| Polyesters | Terephthaloyl chloride, Adipoyl chloride | Ester |
| Polyethers | Epichlorohydrin, Bisphenol A diglycidyl ether | Ether |
| Polycarbonates | Phosgene, Triphosgene | Carbonate |
| Polyurethanes | Methylene diphenyl diisocyanate (MDI) | Urethane (after derivatization) |
This table represents theoretical applications based on the functional groups of the title compound.
For more precise control over the material's properties, Resorcinol, 5-methyl-2,4,6-tribromo- could be derivatized to be compatible with controlled polymerization techniques. For example, the hydroxyl groups could be reacted with acryloyl chloride or methacryloyl chloride to introduce polymerizable double bonds. The resulting monomer could then be copolymerized with other vinyl monomers using techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would allow for the synthesis of well-defined block copolymers or graft copolymers where the brominated resorcinol units are strategically placed within the polymer architecture.
The synthesis of novel organic electronic materials often relies on the precise tuning of the electronic properties of organic molecules. While not a conventional building block for organic semiconductors, the electronic structure of Resorcinol, 5-methyl-2,4,6-tribromo- could be modified to explore such applications. The electron-donating hydroxyl and methyl groups, combined with the electron-withdrawing and heavy-atom effects of the bromine atoms, create a unique electronic environment.
Through cross-coupling reactions, the bromine atoms could be replaced with π-conjugated systems, such as thiophenes, furans, or phenylenes, to extend the conjugation and modulate the HOMO-LUMO gap. The synthesis of such derivatives would likely involve palladium-catalyzed cross-coupling reactions. Theoretical calculations could be employed to predict the electronic properties of these hypothetical molecules and guide the synthetic efforts towards materials with desirable characteristics for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). However, there is currently a lack of experimental data in the literature to support these potential applications.
Environmental Chemical Investigations Pertaining to 5 Methyl 2,4,6 Tribromoresorcinol Formation and Transformation
Studies on Potential Formation Pathways as a Disinfection Byproduct (DBP) Analogue in Water Treatment
The formation of 5-methyl-2,4,6-tribromoresorcinol in drinking water is hypothesized to occur through the reaction of its organic precursor, 5-methylresorcinol, with disinfectants in the presence of bromide ions. Natural organic matter (NOM) in water sources contains a variety of phenolic compounds, including resorcinol (B1680541) derivatives, which can act as precursors to DBP formation.
The bromination of phenolic compounds during water disinfection is a complex process. When water containing bromide ions (Br⁻) is chlorinated, the chlorine (in the form of hypochlorous acid, HOCl) oxidizes bromide to form hypobromous acid (HOBr). HOBr is a powerful brominating agent that can then react with electron-rich aromatic compounds like 5-methylresorcinol.
The reaction proceeds via electrophilic aromatic substitution. The hydroxyl groups of the resorcinol ring are strongly activating, directing the electrophile (bromine) to the ortho and para positions. In the case of 5-methylresorcinol, the hydroxyl groups at positions 1 and 3 activate the ring, making the positions 2, 4, and 6 highly susceptible to electrophilic attack. The presence of the methyl group at position 5 provides additional electron density to the ring, further facilitating the substitution reactions.
The formation of the tribrominated product, 5-methyl-2,4,6-tribromoresorcinol, would involve a stepwise bromination at these activated sites. Studies on the chlorination of orcinol (B57675) have demonstrated the formation of a wide variety of byproducts, indicating the complexity of these reactions. The mechanisms can involve not only electrophilic substitution but also ring-opening and other transformation pathways. acs.org
During the chlorination of bromide-containing waters, a significant portion of the bromine can react with dissolved organic matter (DOM) through electrophilic substitution to form adsorbable organic bromine (AOBr). nih.gov It has been observed that hypobromous acid can also be reduced back to bromide by DOM, which is then re-oxidized by chlorine, creating a cycle that can lead to extensive bromination of organic precursors. nih.gov This cycling mechanism suggests that even at low initial bromide concentrations, the formation of polybrominated compounds like 5-methyl-2,4,6-tribromoresorcinol is plausible, provided there is a sufficient chlorine dose and reaction time. nih.gov
The primary organic precursor for the formation of 5-methyl-2,4,6-tribromoresorcinol is 5-methylresorcinol (orcinol). Resorcinol and its derivatives are naturally occurring phenolic compounds found in various plants and are also used in some industrial applications. Their presence in raw water sources can be attributed to the decomposition of natural organic matter or from industrial and agricultural runoff.
Several factors can influence the formation of brominated DBPs, including:
Precursor Concentration: Higher concentrations of 5-methylresorcinol in the source water will naturally increase the potential for the formation of its brominated derivatives.
Bromide Concentration: The concentration of bromide ions in the water is a critical factor. Higher bromide levels lead to a greater formation of hypobromous acid, favoring the production of brominated DBPs over chlorinated ones. nih.gov
Disinfectant Type and Dose: The type of disinfectant (e.g., free chlorine, chloramines) and the applied dose affect the rate and extent of DBP formation. Free chlorine is a more aggressive oxidant and generally leads to higher DBP formation than chloramines.
pH: The pH of the water influences the speciation of both the disinfectant and the phenolic precursor, thereby affecting reaction kinetics.
Temperature and Reaction Time: Higher temperatures and longer contact times between the disinfectant and the precursors generally lead to increased DBP formation.
The table below summarizes the key factors influencing the formation of brominated resorcinols.
| Influencing Factor | Effect on Brominated Resorcinol Formation |
| Precursor Concentration | Higher precursor levels increase formation potential. |
| Bromide Ion (Br⁻) Level | Higher Br⁻ levels favor the formation of brominated DBPs. |
| Disinfectant Type | Free chlorine is more reactive than chloramines, leading to greater DBP formation. |
| pH | Affects the chemical forms of both disinfectant and precursor, influencing reaction rates. |
| Temperature | Higher temperatures generally increase the rate of formation. |
| Contact Time | Longer reaction times lead to more extensive DBP formation. |
Environmental Fate and Degradation Mechanisms in Aquatic and Terrestrial Systems (Focus on Chemical Reactions)
Once formed, 5-methyl-2,4,6-tribromoresorcinol can undergo various transformation and degradation processes in the environment. The primary mechanisms of concern for its fate in aquatic and terrestrial systems are photolytic degradation and chemical or biological decomposition.
Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For brominated aromatic compounds, a key photodegradation pathway is reductive debromination, where the carbon-bromine bond is cleaved, and the bromine atom is replaced by a hydrogen atom.
Studies on the photodegradation of other bromophenols, such as 4-bromophenol, have shown that they can be degraded under UV irradiation. nih.gov The process often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (●OH), which are highly reactive and can attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide and water. nih.gov
The photodegradation of 5-methyl-2,4,6-tribromoresorcinol is expected to proceed through a stepwise loss of bromine atoms, leading to the formation of di- and mono-brominated intermediates before the aromatic ring is broken down. The presence of multiple bromine atoms may influence the rate of degradation. Photocatalysis, using semiconductors like titanium dioxide (TiO₂), has been shown to be effective in degrading phenolic compounds and could potentially enhance the degradation of brominated resorcinols in engineered systems. mdpi.com
In natural aquatic and terrestrial environments, 5-methyl-2,4,6-tribromoresorcinol may undergo both abiotic (chemical) and biotic (biological) degradation.
Abiotic Degradation: Hydrolysis, the reaction with water, is a potential abiotic degradation pathway. However, the carbon-bromine bonds on an aromatic ring are generally stable to hydrolysis under typical environmental pH conditions. Other chemical reactions, such as oxidation by naturally occurring oxidants (e.g., manganese oxides), could contribute to its transformation, although these processes are likely to be slow.
Biotransformation: Microorganisms play a crucial role in the degradation of many organic pollutants. The biodegradation of halogenated organic compounds often involves enzymatic dehalogenation. mdpi.com This can occur through several mechanisms, including reductive, oxidative, or hydrolytic cleavage of the carbon-halogen bond. mdpi.com
For a compound like 5-methyl-2,4,6-tribromoresorcinol, it is plausible that microbial consortia in soil and sediment could adapt to use it as a carbon source, although likely at a very slow rate. The degradation pathway would likely involve initial dehalogenation, followed by cleavage of the aromatic ring, similar to the metabolism of other phenolic compounds. The high degree of bromination may, however, render the compound more recalcitrant to microbial attack.
Analytical Challenges and Strategies for Environmental Monitoring of Brominated Phenols and Resorcinols
The detection and quantification of specific brominated DBPs like 5-methyl-2,4,6-tribromoresorcinol in complex environmental matrices such as drinking water present significant analytical challenges.
A primary challenge is the sheer number and diversity of DBPs that can be formed. Many of these, including likely 5-methyl-2,4,6-tribromoresorcinol, are not routinely monitored and are considered "emerging" or "unregulated" DBPs. nih.gov The lack of commercially available analytical standards for many of these compounds makes their positive identification and accurate quantification difficult.
Standard methods for DBP analysis often involve gas chromatography coupled with mass spectrometry (GC-MS). However, for polar compounds like phenols and resorcinols, derivatization is often necessary to improve their volatility and chromatographic behavior. This adds complexity to the analytical procedure and can be a source of error.
Advanced analytical techniques are being employed to overcome these challenges:
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced separation power, which is crucial for resolving the complex mixtures of DBPs found in treated water. mdpi.com
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a compound, which in turn enables the calculation of its elemental formula. acs.org This is a powerful tool for the tentative identification of unknown DBPs in the absence of analytical standards.
Liquid chromatography-mass spectrometry (LC-MS) is well-suited for the analysis of polar and non-volatile compounds and can often be used without the need for derivatization.
The table below outlines some of the analytical techniques and the challenges they address in the context of monitoring brominated phenols and resorcinols.
| Analytical Technique | Advantages | Challenges Addressed |
| GC-MS | Widely available, good for volatile compounds. | Requires derivatization for polar analytes, limited resolution for complex mixtures. |
| GC×GC-TOFMS | Greatly enhanced separation power and sensitivity. | Resolves co-eluting peaks in complex DBP mixtures. mdpi.com |
| HRMS | Provides exact mass and elemental composition. | Tentative identification of unknown DBPs without standards. acs.org |
| LC-MS | Suitable for polar, non-volatile compounds without derivatization. | Direct analysis of phenolic DBPs. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-2,4,6-tribromoresorcinol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 5-methylresorcinol using brominating agents (e.g., Br₂ or HBr with catalysts). Key variables include temperature (exothermic reactions require controlled cooling) and stoichiometry to avoid over-bromination. Purification via recrystallization or column chromatography is critical to isolate the tribromo derivative. Comparative studies suggest that solvent polarity (e.g., acetic acid vs. dichloromethane) significantly impacts regioselectivity and yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns and confirms bromine positions via chemical shifts (e.g., deshielding effects of bromine at C2, C4, C6).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (³⁵Cl/³⁷Cl for bromine).
- X-ray Diffraction : Resolves crystal structure and intermolecular interactions (e.g., halogen bonding).
- HPLC : Quantifies purity; reverse-phase columns with UV detection at 280 nm are standard .
Q. What are the stability considerations for handling and storing 5-methyl-2,4,6-tribromoresorcinol?
- Methodological Answer : The compound is light-sensitive (degradation under UV/visible light) and prone to thermal decomposition above 150°C. Store in amber glass at 2–8°C under inert gas (N₂/Ar). Stability tests under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life. Monitor decomposition products (e.g., CO, CO₂) via GC-MS .
Q. What safety protocols are essential when working with this compound?
- Methodological Answer : Use PPE compliant with JIS T 8151 (respirators), JIS T 8116 (chemical gloves), and JIS T 8147 (safety goggles). Avoid contact with strong oxidizers (risk of exothermic reactions). Conduct toxicity screenings using in vitro assays (e.g., Ames test for mutagenicity) due to limited acute toxicity data .
Advanced Research Questions
Q. How does the bromine substitution pattern influence the compound’s electronic structure and reactivity in cross-coupling reactions?
- Methodological Answer : Bromine’s electron-withdrawing effect lowers the HOMO energy, enhancing electrophilic substitution at the meta position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution and reaction pathways. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids reveals steric hindrance from the 5-methyl group .
Q. What mechanistic insights explain conflicting data on its thermal stability across studies?
- Methodological Answer : Discrepancies arise from varying experimental setups (e.g., open vs. sealed systems, heating rates). Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) shows oxidative decomposition pathways dominate in air. Kinetic studies using the Flynn-Wall-Ozawa method can calculate activation energies and reconcile data .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like tyrosinase or cytochrome P450. Validate predictions with in vitro enzyme assays (IC₅₀ measurements) and compare with resorcinol derivatives to establish structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported solubility profiles across polar and non-polar solvents?
- Methodological Answer : Systematic solubility studies using the shake-flask method at 25°C quantify solubility in solvents like DMSO, ethanol, and hexane. Hansen solubility parameters (δD, δP, δH) predict miscibility. Conflicting data may stem from impurities or polymorphic forms; XRPD identifies crystalline vs. amorphous states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
